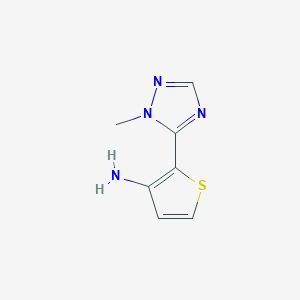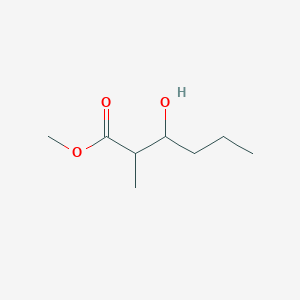
(R)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-amino-2-(2,3-dihydro-1h-inden-4-yl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research. This compound features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and a hydroxyl group on the ethan-1-ol backbone makes it a versatile molecule for chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-amino-2-(2,3-dihydro-1h-inden-4-yl)ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydro-1H-indene, which can be obtained through the hydrogenation of indene.
Amination: The next step involves the introduction of the amino group. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The final step is the introduction of the hydroxyl group. This can be done through a hydroxylation reaction using reagents like osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of (2r)-2-amino-2-(2,3-dihydro-1h-inden-4-yl)ethan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2r)-2-amino-2-(2,3-dihydro-1h-inden-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form different amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, and potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
(2r)-2-amino-2-(2,3-dihydro-1h-inden-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (2r)-2-amino-2-(2,3-dihydro-1h-inden-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects are mediated through binding to target proteins, altering their conformation and function, which can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2r)-2-amino-2-(3,4-dihydro-1h-inden-5-yl)ethan-1-ol
- (2r)-2-amino-2-(2,3-dihydro-1h-inden-3-yl)ethan-1-ol
- (2r)-2-amino-2-(2,3-dihydro-1h-inden-6-yl)ethan-1-ol
Uniqueness
(2r)-2-amino-2-(2,3-dihydro-1h-inden-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2/t11-/m0/s1 |
Clé InChI |
NWGVYUOUQYRLEO-NSHDSACASA-N |
SMILES isomérique |
C1CC2=C(C1)C(=CC=C2)[C@H](CO)N |
SMILES canonique |
C1CC2=C(C1)C(=CC=C2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




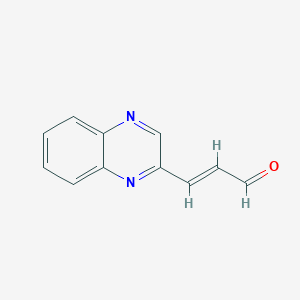
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
aminehydrochloride](/img/structure/B15325104.png)
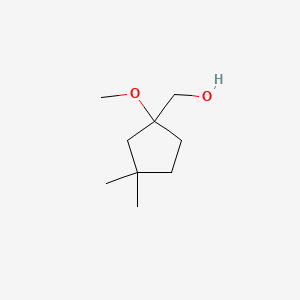
![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)
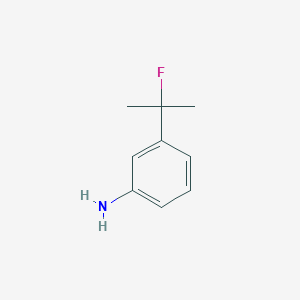
![Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)

![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)
